molecular formula C12H16N4O2 B2569394 4-amino-N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 2101197-57-1

4-amino-N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2569394
CAS No.: 2101197-57-1
M. Wt: 248.286
InChI Key: DFCNQCKTRAZBCX-UHFFFAOYSA-N
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Description

4-amino-N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that contains a furan ring, a pyrazole ring, and an amide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

4-amino-N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-amino-N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of both furan and pyrazole rings

Properties

IUPAC Name

4-amino-N-(furan-2-ylmethyl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-8(2)16-7-10(13)11(15-16)12(17)14-6-9-4-3-5-18-9/h3-5,7-8H,6,13H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCNQCKTRAZBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)NCC2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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